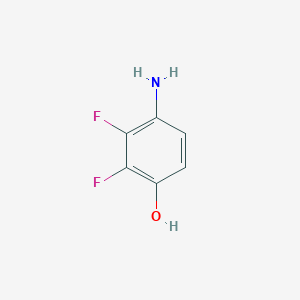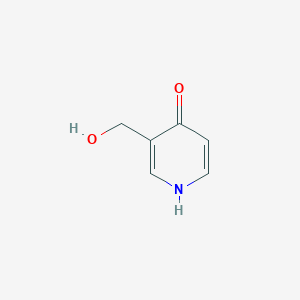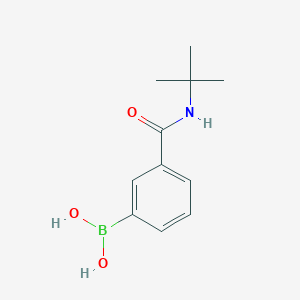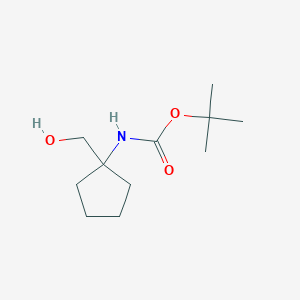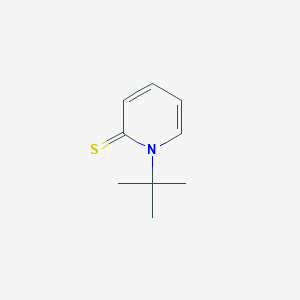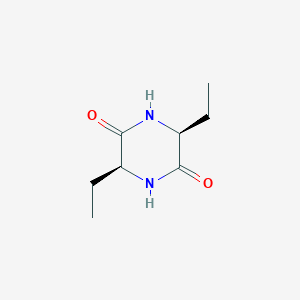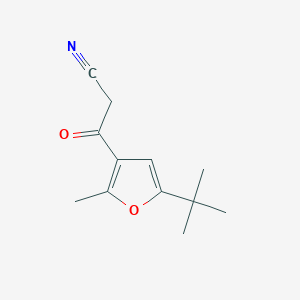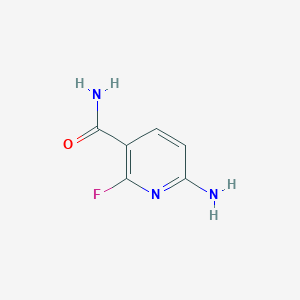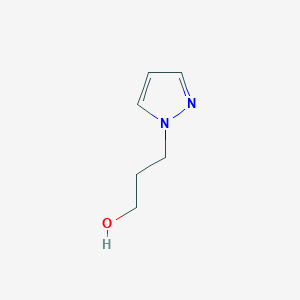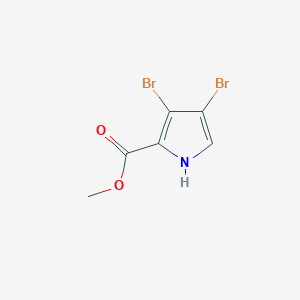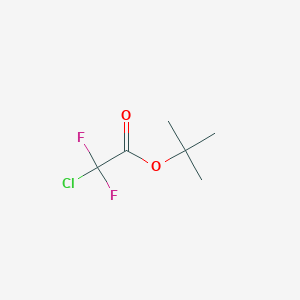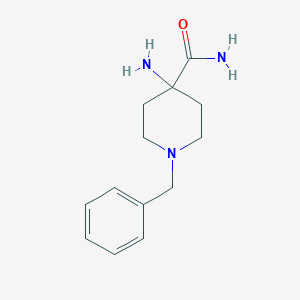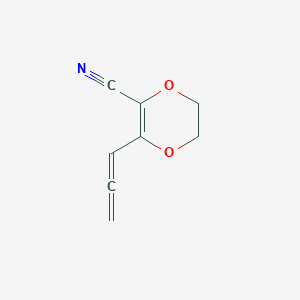
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a chemical compound used in scientific research studies. It is also known as DPC and is a heterocyclic compound with a dioxin core structure. DPC is a colorless liquid with a boiling point of 150°C and a melting point of -28°C.
作用机制
DPC works by inhibiting the activity of certain enzymes involved in cell division and growth. It also induces apoptosis, or programmed cell death, in cancer cells. DPC has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Biochemical and physiological effects:
DPC has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and proliferation. DPC has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
DPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be effective against a variety of cancer cell lines. However, DPC has some limitations as well. It is toxic and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over a longer period of time.
未来方向
There are several future directions for the use of DPC in scientific research. One area of interest is the development of new drugs based on the structure of DPC. Researchers are also exploring the use of DPC in combination with other drugs to enhance its anticancer properties. Additionally, there is interest in studying the effects of DPC on other diseases, such as Alzheimer's and Parkinson's. Finally, researchers are working to develop new synthesis methods for DPC that are more efficient and environmentally friendly.
In conclusion, 1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a valuable compound in scientific research, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a promising area of study for future research.
合成方法
DPC can be synthesized through a multi-step process involving the reaction of 1,4-dioxin-2-carboxylic acid with propargyl alcohol. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then nitrated to form DPC.
科学研究应用
DPC has been used in various scientific research studies. It has been found to have anticancer properties and is being studied for its potential use in cancer treatment. DPC has also been used in the synthesis of other compounds and in the development of new drugs.
属性
CAS 编号 |
175288-90-1 |
|---|---|
产品名称 |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) |
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
InChI |
InChI=1S/C8H7NO2/c1-2-3-7-8(6-9)11-5-4-10-7/h3H,1,4-5H2 |
InChI 键 |
PDXXNXFOZCQWIW-UHFFFAOYSA-N |
SMILES |
C=C=CC1=C(OCCO1)C#N |
规范 SMILES |
C=C=CC1=C(OCCO1)C#N |
同义词 |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




